molecular formula C12H15NO4 B7836909 Methyl 3-[(3-methoxyphenyl)carbamoyl]propanoate CAS No. 16141-45-0

Methyl 3-[(3-methoxyphenyl)carbamoyl]propanoate

Cat. No.: B7836909
CAS No.: 16141-45-0
M. Wt: 237.25 g/mol
InChI Key: MQJQILFXCDSIED-UHFFFAOYSA-N
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Description

Methyl 3-[(3-methoxyphenyl)carbamoyl]propanoate is an organic compound with the molecular formula C12H15NO4 It is a derivative of carbamic acid and is characterized by the presence of a methoxyphenyl group attached to a carbamoyl propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-methoxyphenyl)carbamoyl]propanoate typically involves the reaction of 3-methoxyphenyl isocyanate with methyl 3-hydroxypropanoate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-methoxyphenyl)carbamoyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 3-[(3-methoxyphenyl)carbamoyl]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-methoxyphenyl)carbamoyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(3-methoxyphenyl)carbamate: Similar in structure but lacks the propanoate moiety.

    Methyl 3-(4-methoxyphenyl)carbamoylpropanoate: Similar but with a different position of the methoxy group on the phenyl ring.

    Ethyl 3-[(3-methoxyphenyl)carbamoyl]propanoate: Similar but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3-[(3-methoxyphenyl)carbamoyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxyphenyl and carbamoyl propanoate moieties allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 4-(3-methoxyanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-10-5-3-4-9(8-10)13-11(14)6-7-12(15)17-2/h3-5,8H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJQILFXCDSIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501235734
Record name Methyl 4-[(3-methoxyphenyl)amino]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16141-45-0
Record name Methyl 4-[(3-methoxyphenyl)amino]-4-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16141-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(3-methoxyphenyl)amino]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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